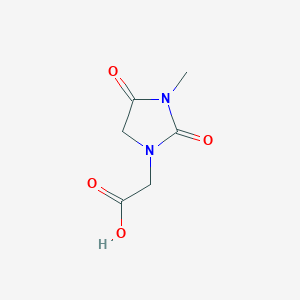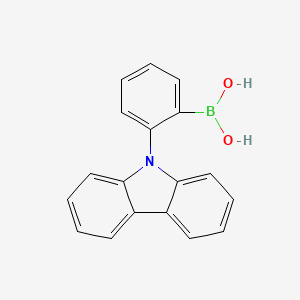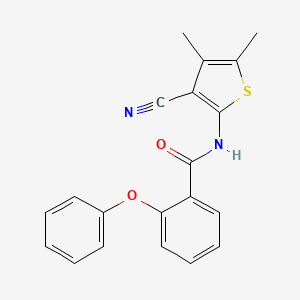![molecular formula C16H17NO B2403189 N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide CAS No. 2305149-44-2](/img/structure/B2403189.png)
N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide, also known as Bicuculline, is a potent and selective antagonist of GABA-A receptors. It is a naturally occurring alkaloid that is found in the leaves of the plant Dicentra cucullaria. Bicuculline has been extensively studied for its pharmacological properties and its potential therapeutic applications.
Mécanisme D'action
N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide acts as a competitive antagonist of GABA-A receptors. It binds to the receptor site of the GABA-A receptor, preventing the binding of the neurotransmitter GABA. This results in the inhibition of the inhibitory effects of GABA, leading to an increase in neuronal excitability and the potential for seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce seizures and convulsions in animal models, making it a valuable tool for studying the mechanisms underlying epileptic seizures. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This allows for precise and targeted manipulation of the GABAergic system in the brain. However, the main limitation of using this compound is its potential to induce seizures and convulsions, which can be dangerous for both animals and humans.
Orientations Futures
There are several potential future directions for the study of N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide. One area of research is the development of novel GABA-A receptor antagonists with improved selectivity and reduced potential for inducing seizures. Another area of research is the potential therapeutic applications of this compound in the treatment of Parkinson's disease and other neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the underlying mechanisms of these disorders.
Méthodes De Synthèse
N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide can be synthesized through various methods, including the extraction from the plant Dicentra cucullaria, chemical synthesis, and enzymatic synthesis. The most commonly used method for the synthesis of this compound is chemical synthesis. The chemical synthesis involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with cyclopentadiene, followed by the reaction of the resulting product with propargyl bromide and then with phenylmagnesium bromide. The final product obtained is this compound.
Applications De Recherche Scientifique
N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide has been extensively studied for its pharmacological properties and its potential therapeutic applications. It is primarily used as a research tool to study the function of GABA-A receptors in the central nervous system. This compound is a potent and selective antagonist of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. By blocking these receptors, this compound can induce seizures and convulsions, making it a valuable tool for studying the mechanisms underlying epileptic seizures.
Propriétés
IUPAC Name |
N-[(1R,2S,3R,4S)-3-phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-14(18)17-16-13-9-8-12(10-13)15(16)11-6-4-3-5-7-11/h2-9,12-13,15-16H,1,10H2,(H,17,18)/t12-,13+,15+,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFFQJCCDLAOEW-VRKREXBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1C2CC(C1C3=CC=CC=C3)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H]1[C@@H]2C[C@H]([C@@H]1C3=CC=CC=C3)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2403106.png)
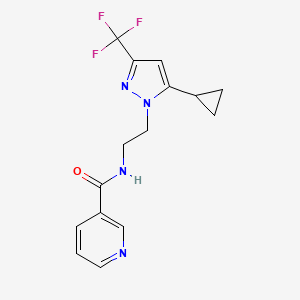
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2403108.png)
![3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)
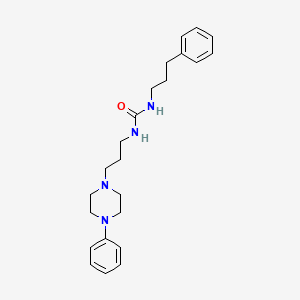
![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)
![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2403122.png)
![5-[(1S)-1-(4-chlorophenoxy)ethyl]-2H-tetrazole](/img/structure/B2403123.png)

